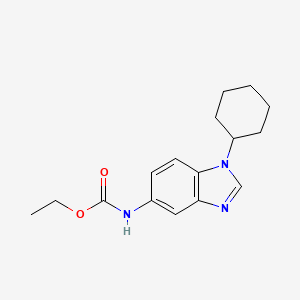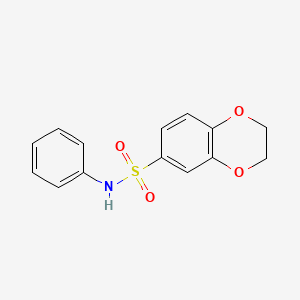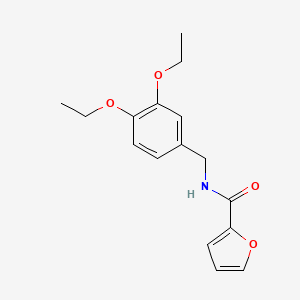![molecular formula C19H18ClFN6O B5575736 2-chloro-6-fluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5575736.png)
2-chloro-6-fluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-6-fluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide is a useful research compound. Its molecular formula is C19H18ClFN6O and its molecular weight is 400.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.1214651 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Vitamin B6 Antagonists and Cancer Research
Research has explored modifications of the vitamin B6 molecule, such as the introduction of electron-donating and electron-withdrawing substituents, to investigate growth-inhibitory activity against cancer cells. This approach highlights the potential of structural analogs in therapeutic applications and the importance of specific substituents in biological activity (Korytnyk & Angelino, 1977).
Antimicrobial Agents
Compounds structurally related to the query chemical have been synthesized and evaluated for their antibacterial properties, demonstrating the significance of fluoro and chloro substitutions in enhancing the activity of antibacterial agents. This research contributes to the ongoing search for new and effective treatments for bacterial infections (Egawa et al., 1984).
Neuroimaging and Alzheimer's Disease
Fluoro-substituted benzamides, acting as selective molecular imaging probes, have been utilized in PET studies for quantifying receptor densities in Alzheimer's disease, illustrating the application of these compounds in neuroimaging and the study of neurodegenerative disorders (Kepe et al., 2006).
Antiviral Research
Benzamide-based compounds, including pyrazoles and fused heterocycles, have shown remarkable activity against avian influenza virus H5N1, underscoring the potential of fluoro-substituted compounds in antiviral therapy and the importance of chemical synthesis in developing novel antiviral drugs (Hebishy et al., 2020).
Synthesis and Evaluation of Novel Compounds
The synthesis of novel compounds with specific substitutions, such as fluoro, chloro, and pyridine groups, has led to the evaluation of their biological activities, including antimicrobial and antitumor effects. This research demonstrates the ongoing exploration of chemical compounds for potential therapeutic applications (Flefel et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Given the lack of information about this compound, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a comprehensive understanding of the compound and could potentially reveal interesting and useful properties .
Propriétés
IUPAC Name |
2-chloro-6-fluoro-N-[2-[[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN6O/c1-12-5-6-15(24-11-12)25-17-8-7-16(26-27-17)22-9-10-23-19(28)18-13(20)3-2-4-14(18)21/h2-8,11H,9-10H2,1H3,(H,22,26)(H,23,28)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLXSOKAKWVOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5575656.png)

![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B5575677.png)

![1-[(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylideneamino]tetrazol-5-amine](/img/structure/B5575691.png)
![3-(3-hydroxy-3-methylbutyl)-N-1-oxaspiro[4.5]dec-3-ylbenzamide](/img/structure/B5575694.png)

![1-(4-fluorophenyl)-4-[3-(1H-imidazol-2-yl)-1-piperidinyl]-4-oxo-1-butanone](/img/structure/B5575701.png)
![2-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5575708.png)
![1-{[2-(4-methoxyphenyl)-8-methyl-3-quinolinyl]methyl}-3-piperidinecarboxamide](/img/structure/B5575710.png)
![1-(4-FLUOROPHENYL)-4-[(MORPHOLINOAMINO)METHYL]-3-PROPYL-1H-PYRAZOL-5-OL](/img/structure/B5575748.png)
![N-(5-methyl-2-pyridinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5575753.png)
![O-ethyl S-methyl [{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]imidothiocarbonate](/img/structure/B5575760.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5575764.png)
